

# "1-(3-Bromo-4-hydroxyphenyl)ethanone" molecular structure and weight

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## Compound of Interest

Compound Name:	1-(3-Bromo-4-hydroxyphenyl)ethanone
Cat. No.:	B157224

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An In-Depth Technical Guide to **1-(3-Bromo-4-hydroxyphenyl)ethanone**: Properties, Synthesis, and Applications

## Introduction

**1-(3-Bromo-4-hydroxyphenyl)ethanone** is a halogenated aromatic ketone that serves as a pivotal intermediate in advanced organic synthesis. As a member of the substituted acetophenone family, its unique arrangement of functional groups—a hydroxyl group, a bromine atom, and an acetyl group on a benzene ring—renders it a versatile building block for constructing more complex molecular architectures. Its structural motifs are of significant interest to researchers in medicinal chemistry and materials science, where precise control over substituent patterns is crucial for tuning physicochemical and biological properties.

This technical guide offers a comprehensive overview of **1-(3-Bromo-4-hydroxyphenyl)ethanone**, designed for researchers, scientists, and drug development professionals. It delves into the compound's core molecular structure and physicochemical properties, provides a detailed, field-tested protocol for its synthesis, explores its chemical reactivity and potential applications, and outlines essential safety and handling procedures. The content is grounded in established scientific principles and supported by authoritative references to ensure accuracy and reliability.

# Section 1: Physicochemical Properties and Molecular Structure

A thorough understanding of a compound's fundamental properties is the bedrock of its effective application in research and development. This section details the identity, structure, and key physicochemical data for **1-(3-Bromo-4-hydroxyphenyl)ethanone**.

## Chemical Identity

The compound is unambiguously identified by a set of standardized nomenclature and registry numbers, ensuring clarity and precision in scientific communication.

Identifier	Value
IUPAC Name	1-(3-bromo-4-hydroxyphenyl)ethanone[1]
Synonyms	3'-Bromo-4'-hydroxyacetophenone, 2-Bromo-4-acetylphenol[1][2]
CAS Number	1836-06-2[1][2]
Molecular Formula	C <sub>8</sub> H <sub>7</sub> BrO <sub>2</sub> [1][2]
InChI Key	LEXAYGVHWYOOAB-UHFFFAOYSA-N[1]

## Molecular Structure and Weight

The molecular structure of **1-(3-Bromo-4-hydroxyphenyl)ethanone** features a phenyl ring substituted with three key functional groups. The spatial and electronic interplay between the activating hydroxyl group, the deactivating acetyl group, and the electronegative bromine atom dictates the molecule's reactivity.

Caption: 2D representation of **1-(3-Bromo-4-hydroxyphenyl)ethanone**.

## Physicochemical Data

The compound's physical properties are essential for its handling, storage, and use in experimental setups.

Property	Value	Source
Molecular Weight	215.04 g/mol	<a href="#">[1]</a>
Monoisotopic Mass	213.96294 Da	<a href="#">[1]</a> <a href="#">[3]</a>
Physical Form	Solid	
Storage Conditions	Sealed in a dry environment at room temperature.	<a href="#">[2]</a>

## Section 2: Synthesis and Purification

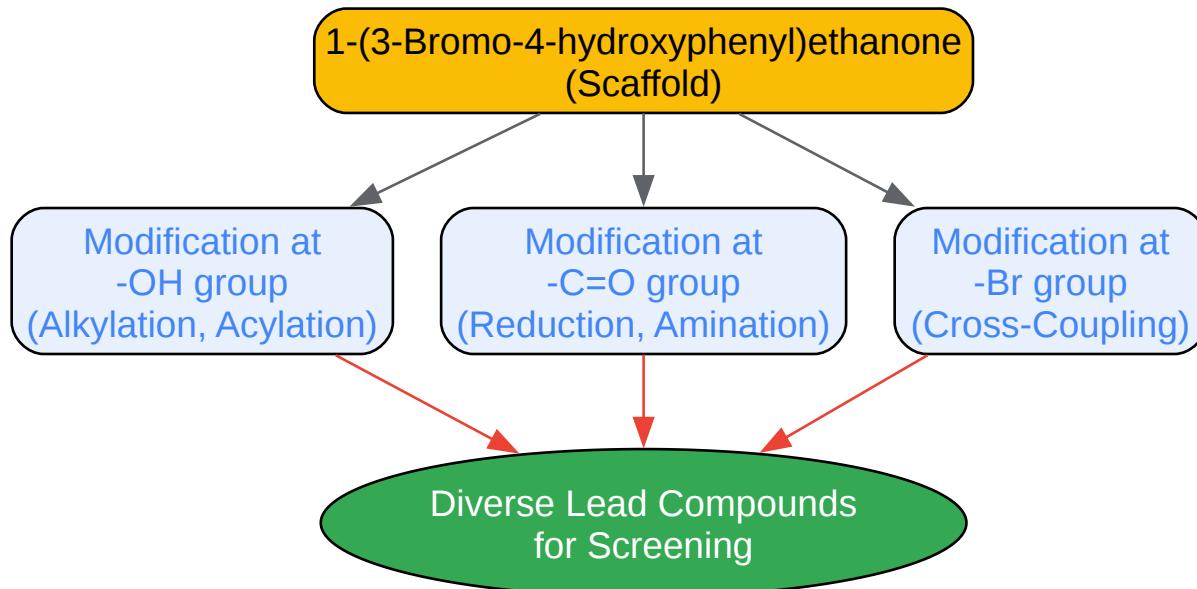
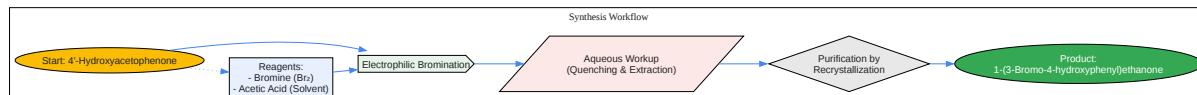
The synthesis of **1-(3-Bromo-4-hydroxyphenyl)ethanone** is typically achieved through the electrophilic bromination of 4'-hydroxyacetophenone. This section provides the mechanistic reasoning and a detailed experimental protocol.

## Mechanistic Rationale: Electrophilic Aromatic Substitution

The synthetic strategy hinges on the directing effects of the substituents on the aromatic ring.

- Hydroxyl (-OH) Group: A strongly activating, ortho, para-directing group. It increases the electron density of the ring, particularly at the positions ortho and para to it, making them more susceptible to electrophilic attack.
- Acetyl (-COCH<sub>3</sub>) Group: A moderately deactivating, meta-directing group. It withdraws electron density from the ring, making it less reactive, and directs incoming electrophiles to the meta position.

In 4'-hydroxyacetophenone, the para position is blocked. The two available ortho positions to the hydroxyl group are also meta to the acetyl group. Therefore, the powerful activating and directing effect of the hydroxyl group dominates, guiding the incoming bromine electrophile to one of these positions, resulting in the desired product.



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Caption: Synthetic pathways from a building block to lead compounds.

## Section 4: Safety and Handling

Proper handling of **1-(3-Bromo-4-hydroxyphenyl)ethanone** is crucial to ensure laboratory safety. The compound is classified with specific hazards that require appropriate precautions.

Hazard Information	Details
GHS Pictogram	GHS07 (Exclamation Mark)
Signal Word	Warning <a href="#">[1]</a>
Hazard Statements	H302: Harmful if swallowed. <a href="#">[1]</a> H315: Causes skin irritation. <a href="#">[1]</a> H319: Causes serious eye irritation. <a href="#">[1]</a>
Precautionary Statements	P264: Wash skin thoroughly after handling. P280: Wear protective gloves/eye protection/face protection. P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. P302+P352: IF ON SKIN: Wash with plenty of water. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

#### Handling Recommendations:

- Work in a well-ventilated fume hood.
- Use standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
- Avoid inhalation of dust and direct contact with skin and eyes.
- Store in a tightly sealed container in a dry, cool place away from incompatible materials.

## Conclusion

**1-(3-Bromo-4-hydroxyphenyl)ethanone** is a chemical compound of significant value to the scientific research community. Its well-defined molecular structure, predictable reactivity, and accessibility through straightforward synthesis make it an ideal starting material and intermediate for a wide range of applications, particularly in the synthesis of novel compounds for drug discovery. This guide has provided the essential technical information—from its

fundamental properties and synthesis to its potential applications and safety protocols—to empower researchers to utilize this versatile molecule effectively and safely in their endeavors.

## References

- **1-(3-Bromo-4-hydroxyphenyl)ethanone** | C8H7BrO2 | CID 608094.
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- 2-Bromo-1-(4-hydroxyphenyl)ethanone.

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## Sources

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- To cite this document: BenchChem. ["1-(3-Bromo-4-hydroxyphenyl)ethanone" molecular structure and weight]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b157224#1-3-bromo-4-hydroxyphenyl-ethanone-molecular-structure-and-weight>]

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